molecular formula C13H14N2O4 B1517486 1-(2-acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid CAS No. 1097060-91-7

1-(2-acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid

Cat. No.: B1517486
CAS No.: 1097060-91-7
M. Wt: 262.26 g/mol
InChI Key: QBULSPIWJRTQLQ-UHFFFAOYSA-N
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Description

1-(2-Acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid (molecular formula: C₁₃H₁₄N₂O₄; molecular weight: 246.25) is a substituted indole derivative featuring a 2,3-dihydroindole core . The compound is substituted at position 1 with a 2-acetamidoacetyl group (-NHCOCH₂COCH₃) and at position 5 with a carboxylic acid (-COOH). This structure confers unique physicochemical properties, such as hydrogen-bonding capacity (via the acetamido and carboxylic acid groups) and moderate lipophilicity.

Properties

IUPAC Name

1-(2-acetamidoacetyl)-2,3-dihydroindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-8(16)14-7-12(17)15-5-4-9-6-10(13(18)19)2-3-11(9)15/h2-3,6H,4-5,7H2,1H3,(H,14,16)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBULSPIWJRTQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation: 2,3-Dihydro-1H-indole-5-carboxylic acid

This compound serves as a crucial intermediate for further functionalization. Its synthesis typically involves:

  • Reduction of 1H-indole-5-carboxylic acid derivatives using sodium cyanoborohydride in acetic acid at room temperature (20 °C), achieving yields around 87%.
  • Subsequent treatment with aqueous sodium hydroxide in methanol at elevated temperature (85 °C) for 1 hour to complete the transformation.
Step Reagents/Conditions Temperature Time Yield (%) Notes
1 Sodium cyanoborohydride, acetic acid 20 °C 87 Reduction of indole to indoline
2 Aqueous NaOH, methanol 85 °C 1 h Completion of reaction

This two-step method is well-documented and provides a reliable route to the indoline-5-carboxylic acid scaffold.

Acylation to Introduce the 2-Acetamidoacetyl Group

The key functionalization step involves acylation at the nitrogen of the indoline ring to install the 2-acetamidoacetyl substituent. This can be achieved by:

  • Reaction of the indoline-5-carboxylic acid with an acetamidoacetyl chloride or equivalent activated acylating agent under mild conditions.
  • Use of coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like N-methylmorpholine in an aprotic solvent (e.g., N,N-dimethylformamide) at 60 °C for 18 hours.
Reagents/Conditions Temperature Time Yield (%) Notes
Indoline-5-carboxylic acid + Acetamidoacetyl precursor + HATU + N-methylmorpholine in DMF 60 °C 18 h ~43 Amidation coupling to form acetamidoacetyl amide

This method ensures selective acylation on the nitrogen atom, preserving the carboxylic acid functionality.

Esterification and Hydrolysis Steps

Esterification of the carboxylic acid group to methyl esters is often performed to facilitate subsequent transformations:

  • Acid-catalyzed esterification using concentrated sulfuric acid in methanol under reflux (typically 16 hours) results in methyl esters with yields ranging from 53% to 88%.
  • Neutralization with potassium carbonate or sodium bicarbonate after the reaction prevents acid degradation.
  • Purification by extraction and flash chromatography yields pure methyl esters.
Reaction Conditions Temperature Time Yield (%) Notes
Conc. H2SO4 in MeOH, reflux ~65-80 °C 10-16 h 53-88 Esterification of indole carboxylic acid
Neutralization with K2CO3 or NaHCO3 Room temp 1 h Post-reaction neutralization

Alternatively, methyl esters can be prepared by reaction with diazomethane in diethyl ether at low temperature (-15 °C) for 1 hour, followed by quenching with acetic acid. This method gives clean products but requires careful handling due to diazomethane's toxicity and explosiveness.

Multi-Step Synthesis Summary

The overall synthetic route to 1-(2-acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid typically involves:

  • Reduction of 1H-indole-5-carboxylic acid to 2,3-dihydro-1H-indole-5-carboxylic acid.
  • Protection or esterification of the carboxylic acid if needed.
  • Acylation of the indoline nitrogen with 2-acetamidoacetyl moiety via coupling reagents.
  • Deprotection or hydrolysis to regenerate free carboxylic acid.

Data Table: Key Reaction Parameters and Yields

Step Starting Material Reagents/Conditions Temperature Time Yield (%) Notes
Reduction 1H-indole-5-carboxylic acid Sodium cyanoborohydride, acetic acid 20 °C 87 Indole to indoline conversion
Esterification Indole-5-carboxylic acid Conc. H2SO4 in MeOH, reflux 65-80 °C 10-16 h 53-88 Methyl ester formation
Alternative Esterification Indole-5-carboxylic acid Diazomethane in diethyl ether, -15 °C -15 °C 1 h Methyl ester via diazomethane
Acylation (Amidation) 2,3-dihydro-1H-indole-5-carboxylic acid Acetamidoacetyl precursor, HATU, N-methylmorpholine in DMF 60 °C 18 h ~43 Introduction of 2-acetamidoacetyl group

Research Findings and Notes

  • The reduction step using sodium cyanoborohydride is mild and selective, preserving the indole ring while saturating the 2,3-position.
  • Acid-catalyzed esterification is a classic and scalable method but requires careful neutralization to avoid degradation.
  • The use of coupling reagents like HATU enables efficient amidation under relatively mild conditions, critical for sensitive functional groups.
  • Purification typically involves aqueous workups and flash chromatography to isolate pure intermediates and final products.
  • Reported yields vary depending on scale, purity of reagents, and precise reaction conditions but generally fall within acceptable ranges for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives, such as carboxylic acids and ketones.

  • Reduction: Reduction reactions can yield reduced derivatives, such as alcohols and amines.

  • Substitution: Substitution reactions can lead to the formation of alkylated or acylated derivatives.

Scientific Research Applications

1-(2-Acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid has found applications in several scientific research areas:

  • Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.

  • Medicine: The compound has shown promise in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(2-acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of key enzymes involved in biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of the Indole Core

1-Acetyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic Acid Methyl Ester (CAS 247082-83-3)
  • Molecular Formula: C₁₂H₁₁NO₄; Molecular Weight: 233.22 .
  • Key Differences :
    • Substitution at position 1: Acetyl group (-COCH₃) instead of 2-acetamidoacetyl.
    • Position 5: Methyl ester (-COOCH₃) instead of free carboxylic acid.
  • Impact :
    • The methyl ester reduces hydrophilicity (LogP = 0.97 vs. estimated higher hydrophilicity for the free acid) .
    • The absence of the acetamido group limits hydrogen-bonding interactions compared to the target compound.
1-Methanesulfonyl-2,3-dihydro-1H-indole-5-carboxylic Acid (CAS 712319-44-3)
  • Molecular Formula: C₁₀H₁₁NO₄S; Molecular Weight: 241.26 .
  • Key Differences :
    • Substitution at position 1: Methanesulfonyl (-SO₂CH₃) instead of 2-acetamidoacetyl.
  • Reduced hydrogen-bonding capacity compared to the acetamidoacetyl group.
1-Methyl-2,3-dihydro-1H-indole-5-carboxylic Acid (CAS 380922-37-2)
  • Molecular Formula: C₁₀H₁₁NO₂; Molecular Weight: 177.20 .
  • Key Differences :
    • Substitution at position 1: Methyl group (-CH₃) instead of 2-acetamidoacetyl.
  • Impact: Simplified structure with lower molecular weight and reduced steric bulk.

Functionalized Indole Derivatives

1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-5-carboxylic Acid
  • Key Feature : Position 1 substitution with a Fmoc group (used in peptide synthesis) .
  • The Fmoc group is typically cleaved under basic conditions, making this compound a precursor in multi-step syntheses.
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid Derivatives
  • Synthetic Route: Condensation of 3-formyl-1H-indole-2-carboxylic acid with thiazolidinones .
  • Key Feature : Thiazole ring fused to the indole core.
  • Demonstrated applications in antimicrobial or anticancer research (implied by synthetic focus on bioactive heterocycles) .

Physicochemical Properties

Compound Molecular Weight Key Functional Groups LogP (Estimated)
Target Compound 246.25 -COOH, -NHCOCH₂COCH₃ ~1.2
1-Acetyl-2-oxo-... Methyl Ester 233.22 -COOCH₃, -COCH₃ 0.97
1-Methanesulfonyl... Acid 241.26 -COOH, -SO₂CH₃ ~0.8
1-Methyl... Acid 177.20 -COOH, -CH₃ ~1.5
  • Solubility : The free carboxylic acid in the target compound enhances water solubility compared to methyl ester derivatives.

Biological Activity

1-(2-acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews its biological mechanisms, therapeutic implications, and relevant research findings.

  • Molecular Formula : C12H14N2O3
  • Molecular Weight : 234.25 g/mol
  • CAS Number : 1021025-04-6

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against HIV. Research indicates that derivatives of indole-2-carboxylic acid can inhibit HIV-1 integrase, a key enzyme in the viral life cycle. For instance, structural optimizations of related compounds have shown IC50 values as low as 0.13 μM, indicating strong inhibitory effects on integrase activity .

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies on indole derivatives suggest they can induce apoptosis in cancer cells by inhibiting tubulin polymerization. For example, an indole derivative similar to our compound demonstrated significant apoptotic activity in T47D breast cancer cells with an EC50 value of 0.1 μM . The mechanism is thought to involve cell cycle arrest and activation of caspases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more effective derivatives. Modifications at specific positions on the indole ring have been shown to enhance biological activity:

  • C3 Substitution : Enhances interaction with target proteins.
  • C6 Halogenation : Increases potency against viral enzymes.

Case Study 1: HIV Integrase Inhibition

A series of indole derivatives were synthesized and tested for their ability to inhibit HIV integrase. The most promising derivative exhibited a significant reduction in viral replication in vitro, demonstrating the potential for further development as an antiviral therapy .

Case Study 2: Cancer Cell Apoptosis

In a study examining various indole derivatives, one compound showed a marked increase in apoptosis induction in T47D cells compared to controls. The mechanism was linked to tubulin inhibition and subsequent caspase activation, suggesting that structural modifications could yield even more potent anticancer agents .

Table 1: Biological Activity of Indole Derivatives

Compound NameActivity TypeIC50/EC50 ValueReference
Compound 3HIV Integrase Inhibitor0.13 μM
Compound 9bApoptosis Inducer0.1 μM
Compound 20aAntiviral ActivityNot specified

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
C3 SubstitutionIncreased binding affinity
C6 HalogenationEnhanced potency against targets

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a dihydroindole precursor with an acetamidoacetyl group under alkaline conditions. For example, analogous indole derivatives (e.g., prop-2-enoyl-substituted compounds) are synthesized via nucleophilic acyl substitution using acyl chlorides and a base like triethylamine in solvents such as dichloromethane or acetonitrile . Catalysts like Pd/C or PtO₂ may enhance reaction efficiency . Key parameters affecting yield include:

  • Temperature : Reflux conditions (~80–100°C) improve reaction rates.
  • Purification : Chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>95%) .
  • Catalyst loading : 5–10% w/w Pd/C optimizes hydrogenation steps in related indole syntheses .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Compare 1^1H and 13^13C NMR shifts to reference data (e.g., indole ring protons at δ 6.5–7.5 ppm; acetamidoacetyl carbonyl at ~170 ppm) .
  • HPLC-MS : Confirm molecular weight (C₁₃H₁₄N₂O₄, theoretical [M+H]⁺ = 263.10) and purity (>95%) .
  • X-ray crystallography : Resolve crystal structures (e.g., as in CDK2 inhibitor studies for related indole-carboxylic acids) to validate stereochemistry .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation .
  • Waste disposal : Neutralize acidic byproducts before disposal, and avoid releasing into drainage systems .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., kinases or GPCRs). For example, oxindole-carboxylic acid analogs inhibit CDK2/Cyclin A by forming hydrogen bonds with Lys33 and Glu51 residues .
  • QSAR studies : Correlate substituent effects (e.g., acetamidoacetyl flexibility) with bioactivity data to optimize pharmacophores .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-response assays : Perform IC₅₀ determinations across multiple cell lines (e.g., cancer vs. normal cells) to assess selectivity .
  • Off-target profiling : Use kinase selectivity panels or proteome-wide affinity capture to identify non-specific binding .
  • Metabolic stability tests : Incubate with liver microsomes to evaluate if discrepancies arise from rapid degradation .

Q. How can in vivo efficacy be evaluated for this compound’s therapeutic potential?

Methodological Answer:

  • Pharmacokinetics : Administer via intravenous/oral routes in rodent models; measure plasma half-life (t₁/₂) and bioavailability using LC-MS/MS .
  • Toxicity : Monitor organ histopathology and serum biomarkers (e.g., ALT/AST for liver toxicity) .
  • Disease models : Test in xenograft tumors (e.g., colorectal cancer) with endpoints like tumor volume reduction and apoptosis markers (cleaved caspase-3) .

Data Analysis and Optimization

Q. What analytical techniques are critical for quantifying this compound in complex matrices (e.g., plasma)?

Methodological Answer:

  • LC-MS/MS : Employ reverse-phase C18 columns with mobile phases (0.1% formic acid in water/acetonitrile) for sensitivity (LOQ <1 ng/mL) .
  • Internal standards : Use deuterated analogs (e.g., D₃-acetamidoacetyl) to correct for matrix effects .

Q. How can reaction scalability be improved without compromising purity?

Methodological Answer:

  • Flow chemistry : Transition from batch to continuous flow reactors for better heat/mass transfer, reducing side products .
  • DoE (Design of Experiments) : Optimize parameters (temperature, catalyst ratio) via factorial designs to maximize yield (>80%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid
Reactant of Route 2
1-(2-acetamidoacetyl)-2,3-dihydro-1H-indole-5-carboxylic acid

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